[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZXKJQCZEUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is being investigated for its potential role in drug formulation, particularly in the development of novel therapeutic agents. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for further pharmacological studies.
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Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research into [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could reveal similar bioactivity, warranting in vitro and in vivo testing.
- Chiral Drug Synthesis :
Organic Synthesis Applications
-
Building Block for Complex Molecules :
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can serve as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.
-
Functionalization Reactions :
- The compound's functional groups allow for various chemical modifications, enabling the synthesis of derivatives that may possess unique properties or activities.
-
Case Study on Anticancer Properties :
- A study published in a peer-reviewed journal explored the anticancer effects of structurally related compounds. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could have similar effects pending further investigation.
- Synthesis Methodologies :
Mechanism of Action
The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound’s structural uniqueness lies in its combination of ethoxyphenyl, carbamoyl, and phenylethyl groups. Below are key analogs and their distinguishing features:
2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine (Etomethazene)
- Structure: Contains a benzimidazole core substituted with ethoxyphenyl and diethylaminoethyl groups.
- Applications : Suspected central nervous system (CNS) activity due to structural similarity to benzodiazepines .
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
- Structure: Carbamate insecticide with phenoxyphenoxy and ethyl groups.
- Key Differences : Lacks the ethoxyphenylacetate moiety but shares a carbamate group.
- Applications : Acts as a juvenile hormone mimic in pest control .
1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (Etofenprox)
Physicochemical Properties
Notes:
- The target compound’s ester group may confer faster metabolic hydrolysis compared to benzimidazole (Etomethazene) or ether (Etofenprox) analogs.
- Higher lipophilicity than Fenoxycarb suggests better membrane permeability but lower aqueous solubility.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound with significant potential in various biological and chemical applications. Its unique structure, characterized by the presence of both phenylethyl and ethoxyphenyl groups, positions it as an interesting candidate for drug development and biochemical research.
- Molecular Formula : C20H23NO4
- CAS Number : 1324949-66-7
- Molecular Weight : 341.40 g/mol
The compound is synthesized through the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride, typically in organic solvents such as dichloromethane or toluene, under basic conditions .
The biological activity of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylethyl moiety mimics natural substrates, allowing the compound to bind effectively to active sites and modulate biological processes. This interaction can influence enzyme activity and receptor signaling pathways, which are critical in various physiological functions .
Enzyme Interactions
Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes related to key metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential applications in enzyme inhibition assays, particularly in the context of cancer research where enzyme dysregulation is prevalent .
Case Studies and Research Findings
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Inhibition Studies : A study conducted on similar carbamoyl derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory responses. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against COX-1 and COX-2 enzymes .
Compound IC50 (COX-1) IC50 (COX-2) Compound A 19.45 μM 42.1 μM Compound B 26.04 μM 31.4 μM Compound C 28.39 μM 23.8 μM - Cellular Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting normal mitotic processes. This suggests that [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate could be explored for its anticancer properties .
- Pharmacokinetics : The stability of the ester moiety was evaluated in plasma stability assays, revealing a half-life that suggests good metabolic stability, an important factor for therapeutic applications .
Comparison with Similar Compounds
The biological activity of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be contrasted with other derivatives that possess different substituents on the phenyl ring:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| [(2-Phenylethyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate | Methoxy group instead of ethoxy | Moderate COX inhibition |
| [(2-Phenylethyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate | Hydroxy group present | Stronger anti-inflammatory effects |
| [(2-Phenylethyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | Methyl group present | Enhanced binding affinity |
The presence of the ethoxy group in the target compound provides unique electronic and steric properties that may enhance its reactivity and interaction with biological targets compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
